6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,2-d]pyrimidine core with a 3-chlorophenyl group at the 6-position and an ethoxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with guanidine to form the pyridopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby affecting various biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another compound with a similar core structure but different substituents.
Pyrido[3,4-d]pyrimidine: Similar core structure with variations in the position of nitrogen atoms.
Pyrimidino[4,5-d][1,3]oxazine: A related compound with an additional oxazine ring.
Uniqueness
6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the 3-chlorophenyl and ethoxy groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
CAS No. |
917759-58-1 |
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Molecular Formula |
C15H13ClN4O |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H13ClN4O/c1-2-21-14-13-12(19-15(17)20-14)7-6-11(18-13)9-4-3-5-10(16)8-9/h3-8H,2H2,1H3,(H2,17,19,20) |
InChI Key |
JOAMJRMZLWVVSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC=C3)Cl)N |
Origin of Product |
United States |
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